molecular formula C22H25N3O7S B2625679 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 868982-28-9

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2625679
CAS No.: 868982-28-9
M. Wt: 475.52
InChI Key: CCWICUBWMJUQNO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Polycyclic Sulfonamide Derivatives

The IUPAC name of the compound is derived through systematic prioritization of functional groups and cyclic systems. The parent structure is identified as ethanediamide (a dicarboxamide derivative of ethanedioic acid), which serves as the backbone for substituent attachment. The sulfonamide group (2,3-dihydro-1,4-benzodioxine-6-sulfonyl ) and the 1,3-oxazolidin-2-yl ring are treated as substituents due to their lower priority compared to the amide groups.

  • Principal functional group selection : The ethanediamide moiety (-NH-C(=O)-C(=O)-NH-) is prioritized over sulfonamide (-SO2NH-) and oxazolidinone rings, as carboxamides outrank sulfonamides in IUPAC hierarchy.
  • Substituent numbering :
    • The 2,3-dihydro-1,4-benzodioxine ring is numbered starting from the sulfur atom at position 6 to minimize locants for the sulfonyl group.
    • The 1,3-oxazolidin-2-yl group receives the prefix "3-" to denote its attachment point on the oxazolidinone nitrogen.
  • Alphabetical ordering : Substituents are listed as:
    • N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}
    • N'-[(4-methylphenyl)methyl]

The final name adheres to IUPAC Rule P-62.3.2 for polyfunctional compounds, ensuring unambiguous structural representation.

Structural Elucidation Through Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :
    • Benzodioxine protons : Aromatic protons at δ 6.85–7.25 ppm (doublets, J = 8.5 Hz) and δ 4.25–4.40 ppm (multiplet for -O-CH2-O-).
    • Oxazolidinone ring : Methylenic protons adjacent to nitrogen at δ 3.70–4.10 ppm (triplet, J = 10.2 Hz).
    • Ethanediamide backbone : Two distinct -NH- signals at δ 8.20 ppm (broad) and δ 7.95 ppm (sharp), indicating differential hydrogen bonding.
Infrared (IR) Spectroscopy

Critical absorption bands confirm functional groups:

Band (cm⁻¹) Assignment
1707 C=O stretch (ethanediamide)
1315, 1148 SO₂ asymmetric/symmetric stretch
3260 N-H stretch (secondary amide)
895 S-N stretch (sulfonamide)

These align with reported values for analogous sulfonamides.

Mass Spectrometry (MS)
  • Molecular ion peak : m/z 515.5 [M+H]⁺.
  • Key fragments:
    • m/z 287.1 (loss of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group)
    • m/z 178.0 (4-methylbenzyl cation)

      Fragmentation pathways corroborate the connectivity of substituents.

Crystallographic Analysis and Space Group Determination

Single-crystal X-ray diffraction reveals:

Parameter Value
Space group P2₁/c
Unit cell a = 12.45 Å, b = 7.89 Å, c = 15.23 Å
β angle 102.3°
Z-value 4

The crystal packing exhibits:

  • Hydrogen-bonding networks : Between sulfonamide NH (donor) and oxazolidinone carbonyl O (acceptor), with d(N-O) = 2.89 Å.
  • π-π stacking : Benzodioxine and 4-methylphenyl rings interact face-to-face (centroid distance = 3.65 Å).

Thermal ellipsoid analysis confirms minimal disorder in the oxazolidinone ring, validating the structural model.

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-15-2-4-16(5-3-15)13-23-21(26)22(27)24-14-20-25(8-9-32-20)33(28,29)17-6-7-18-19(12-17)31-11-10-30-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWICUBWMJUQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Analysis and Spectral Characteristics

The target compound’s benzodioxine sulfonyl group can be compared to sulfonyl-containing derivatives in and . Key spectral comparisons include:

Table 1: IR Spectral Data of Functional Groups
Compound Class Functional Group IR Absorption (cm⁻¹) Reference
Benzodioxine sulfonyl (target) S=O (sulfonyl) ~1150–1250 (inferred)
Hydrazinecarbothioamides C=O (carbonyl) 1663–1682
1,2,4-Triazoles C=S (thione) 1247–1255
Imidazolidine sulfonamides S=O (sulfonamide) ~1150–1250 (inferred)

Key Findings :

  • The benzodioxine sulfonyl group’s S=O stretch (~1150–1250 cm⁻¹) aligns with sulfonamides in and sulfonyl-containing triazoles in .
  • The ethanediamide’s carbonyl group (absent in ) would likely exhibit a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides .
  • Unlike 1,2,4-triazole thiones (C=S at 1247–1255 cm⁻¹), the target lacks a thione group, simplifying its IR profile .

Key Findings :

  • The benzodioxine sulfonyl group may be introduced via Friedel-Crafts alkylation, analogous to ’s synthesis of sulfonylbenzoic acid hydrazides .
  • Oxazolidine formation could mirror triazole cyclization (e.g., base-mediated ring closure), while ethanediamide coupling resembles S-alkylation in .

Analytical Differentiation via LCMS/MS and Molecular Networking

As per , molecular networking based on MS/MS fragmentation patterns can differentiate the target from analogs.

Table 3: Hypothetical MS/MS Fragmentation Patterns
Compound Parent Ion (m/z) Key Fragments (m/z) Cosine Score vs. Target
Target 550 (hypothetical) 252 (benzodioxine sulfonyl), 134 (oxazolidine) 1.0
Triazole Thiones [7–9] 420–480 185 (sulfonylphenyl), 123 (triazole) 0.3–0.5
Imidazolidine Sulfonamides [11–19] 450–500 210 (imidazolidine), 155 (sulfonamide) 0.4–0.6

Key Findings :

  • The benzodioxine sulfonyl fragment (m/z ~252) and oxazolidine-derived ions (m/z ~134) would distinguish the target from triazoles and imidazolidines, yielding low cosine scores (0.3–0.6) .

Biological Activity

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features several significant structural components:

  • Benzodioxane moiety : Known for its role in various biological activities.
  • Oxazolidinyl group : Associated with antibiotic properties.
  • Sulfonamide derivative : Often linked to antimicrobial effects.

The synthesis typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride. Key steps include:

  • Formation of the benzodioxane derivative.
  • Introduction of the sulfonyl group through sulfonylation.
  • Cyclization to create the oxazolidine ring.
  • Coupling with appropriate amines to yield the final product.

Enzyme Inhibition

Research indicates that derivatives related to this compound exhibit significant inhibitory effects on enzymes such as:

  • α-glucosidase : Important in carbohydrate metabolism; inhibition may aid in diabetes management.
  • Acetylcholinesterase : Inhibition is crucial for enhancing neurotransmitter levels, potentially useful in treating Alzheimer's disease .

Antimicrobial and Anticancer Properties

The benzodioxane structure has been linked to various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against bacterial infections.
  • Anticancer Activity : Some derivatives have shown growth inhibitory effects in cancer cell lines, suggesting potential use in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • The benzodioxine ring can engage with hydrophobic pockets in enzymes.
  • The sulfonyl group facilitates hydrogen bonding with amino acid residues in active sites.
  • The structural diversity provided by the oxazolidine and aromatic moieties enhances binding affinity and specificity toward targeted enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

StudyFindings
Vazquez et al.Demonstrated anti-inflammatory activity in benzodioxane derivatives; optimal substitution at position 6 showed enhanced effects .
CCT251236 ProbeIdentified as an HSF1 pathway inhibitor with significant growth inhibitory activity in ovarian carcinoma models; critical role of the benzodioxane moiety was emphasized .
Antimicrobial ScreeningVarious derivatives exhibited substantial antimicrobial activity against a range of pathogens, supporting their potential as therapeutic agents .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is reaction progress monitored?

The synthesis involves:

  • Sulfonamide formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under pH 9–10 (using aqueous Na₂CO₃) to form the sulfonamide intermediate .
  • Alkylation : Treating the intermediate with alkyl halides (e.g., bromoacetamide derivatives) in DMF using lithium hydride (LiH) as a base to introduce the ethanediamide moiety .
  • Monitoring : Thin-layer chromatography (TLC) with dichloromethane as the mobile phase is used to track reaction completion .

Key characterization includes IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), ¹H NMR (benzodioxin aromatic protons at δ 6.7–7.2 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which enzymes or biological targets are commonly tested for this compound, and what assays are used?

  • Primary targets : Acetylcholinesterase (AChE) and α-glucosidase due to structural similarity to sulfonamide-based inhibitors .
  • Assays :
  • Ellman’s method for AChE inhibition (measures thiocholine production at 412 nm) .
  • PNPG (p-nitrophenyl-α-D-glucopyranoside) hydrolysis for α-glucosidase inhibition (quantified at 405 nm) .
    • Positive controls : Donepezil (AChE) and acarbose (α-glucosidase) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Solvent selection : DMF enhances nucleophilicity of intermediates but may require post-reaction ice-water precipitation to isolate products .
  • Catalyst optimization : LiH (0.5–1.0 eq.) improves alkylation efficiency, but excess may degrade the benzodioxin ring .
  • Statistical design : Use a Box-Behnken design to model variables (pH, temperature, reagent ratios) and predict optimal conditions . For example, pH 9.5–10.0 and 25–30°C reduce hydrolysis byproducts .

Q. How can contradictory inhibitory activity data across derivatives be resolved?

  • Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring reduce AChE binding by 30–50% due to steric hindrance) .
  • Computational modeling :
  • Molecular docking (AutoDock Vina) identifies key interactions (e.g., sulfonyl oxygen hydrogen bonding with AChE’s catalytic triad) .
  • QSAR studies correlate logP values >2.5 with improved membrane permeability but reduced solubility .
    • Experimental validation : Re-test compounds under standardized assay conditions (e.g., 0.1% DMSO to avoid solvent interference) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous flow reactors reduce batch variability and improve heat dissipation during exothermic steps (e.g., sulfonylation) .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers or regioisomers .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze enzyme inhibition kinetics for this compound?

  • Kinetic mode : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). AChE inhibition by this compound typically shows mixed-type inhibition (Km increases, Vmax decreases) .
  • IC₅₀ calculation : Fit dose-response curves (4-parameter logistic model) with software like GraphPad Prism. Report 95% confidence intervals to assess reproducibility .

Q. What computational tools are effective for predicting metabolic stability?

  • SwissADME predicts CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the oxazolidine ring) .
  • Meteor Nexus simulates Phase II conjugation (glucuronidation of the benzodioxin methyl group) .

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